molecular formula C18H17Cl2N3O4 B4964305 1-[(2,4-dichlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine

1-[(2,4-dichlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine

Cat. No. B4964305
M. Wt: 410.2 g/mol
InChI Key: BQOCERMFCOVGRR-UHFFFAOYSA-N
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Description

1-[(2,4-dichlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine, commonly known as DAPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPP belongs to the family of piperazine compounds and is known for its unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DAPP involves its interaction with various receptors in the body. DAPP is known to bind to serotonin receptors, specifically the 5-HT1A receptor. This binding leads to the activation of the receptor, which in turn triggers a cascade of intracellular signaling pathways. The activation of these pathways ultimately leads to the biochemical and physiological effects of DAPP.
Biochemical and Physiological Effects:
DAPP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DAPP inhibits the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin and dopamine. This inhibition leads to an increase in the levels of these neurotransmitters, which in turn leads to the antidepressant and anxiolytic effects of DAPP. DAPP has also been shown to affect the levels of various cytokines and growth factors, which are involved in inflammation and cell proliferation.

Advantages and Limitations for Lab Experiments

DAPP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, DAPP has some limitations as well. It is known to have poor solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of DAPP. One potential area of research is the development of more potent and selective DAPP analogs. Another area of research is the investigation of DAPP's potential as a tool for studying the function of serotonin receptors. Additionally, there is a need for further research on the potential applications of DAPP in the treatment of various diseases, such as cancer and depression.
Conclusion:
In conclusion, 1-[(2,4-dichlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique biochemical and physiological effects have made it a promising candidate for the development of new drugs and tools for studying the function of serotonin receptors. While there are some limitations to its use in lab experiments, the future directions for the study of DAPP are promising and warrant further investigation.

Synthesis Methods

The synthesis of DAPP involves the reaction of 1-(2,4-dichlorophenoxy)acetyl chloride with 4-nitroaniline in the presence of piperazine. The reaction takes place in anhydrous conditions and requires careful control of temperature and reaction time. The resulting compound is then purified using various techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

DAPP has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, DAPP has been investigated for its potential as an anti-cancer agent. Studies have shown that DAPP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In pharmacology, DAPP has been studied for its potential as a drug candidate for the treatment of anxiety and depression. In neuroscience, DAPP has been investigated for its potential as a tool to study the function of serotonin receptors.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O4/c19-13-1-6-17(16(20)11-13)27-12-18(24)22-9-7-21(8-10-22)14-2-4-15(5-3-14)23(25)26/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOCERMFCOVGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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